2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[(2-nitrophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16-14/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHUXKDDEMNQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phillips-Ladenburg Condensation
This classical method involves condensing o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example, heating o-phenylenediamine with 2-nitrobenzyl chloride in hydrochloric acid yields the target compound through electrophilic substitution. However, this approach often requires harsh conditions (e.g., concentrated HCl at 100°C) and yields moderate results (50–60%).
Carbon Disulfide Cyclization
A more efficient route utilizes carbon disulfide to cyclize 4-chloro-5-(substituted-phenoxy)benzene-1,2-diamine precursors. As demonstrated in the synthesis of triclabendazole derivatives, refluxing the diamine with carbon disulfide in methanol using sodium hydroxide as a base achieves cyclization at 60–65°C, yielding 70–72% of the benzimidazole thiol intermediate. Subsequent methylation with dimethyl sulfate introduces the methylthio group, critical for final functionalization.
Table 1. Comparison of Traditional Benzimidazole Synthesis Methods
| Method | Conditions | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phillips-Ladenburg | HCl, 100°C, 12 h | — | 50–60 | |
| Carbon disulfide | NaOH, MeOH, 60°C, 6 h | CS₂ | 70–72 |
Alkylation and Functionalization of the Benzimidazole Core
Introducing the 2-nitrophenylmethyl group necessitates precise alkylation techniques:
Friedel-Crafts Alkylation
Electrophilic substitution using 2-nitrobenzyl bromide in the presence of AlCl₃ (1.2 eq) in dichloromethane at 0°C selectively functionalizes the N1 position of the benzimidazole. This method, adapted from benzothiazole syntheses, achieves 65% yield but requires rigorous exclusion of moisture.
Nucleophilic Substitution
Alternatively, deprotonating the benzimidazole nitrogen with NaH in tetrahydrofuran (THF) enables reaction with 2-nitrobenzyl mesylate. This approach, while milder, suffers from lower yields (55–58%) due to competing O-alkylation.
Catalytic and Green Chemistry Innovations
Emerging methodologies prioritize sustainability:
Heterogeneous Catalysis
Nano-ZnO catalysts (5 mol%) in ethanol enable the one-pot assembly of benzimidazoles at 70°C, reducing reaction times to 2 h while maintaining yields of 75%. This approach minimizes waste and avoids hazardous solvents.
Solvent-Free Mechanochemical Synthesis
Ball-milling o-phenylenediamine, 2-nitrobenzaldehyde, and ammonium thiocyanate achieves 85% conversion in 45 minutes, though scalability remains challenging.
Analytical Characterization and Process Optimization
Rigorous validation ensures product integrity:
Spectroscopic Confirmation
Chromatographic Purity
Thin-layer chromatography (TLC) on silica Gel-G with ethyl acetate/hexane (3:7) (Rf = 0.56–0.62) monitors reaction progress, while HPLC (C18 column, acetonitrile/water) confirms >98% purity.
Comparative Analysis of Methodologies
Table 3. Efficiency Metrics Across Synthesis Routes
| Method | Steps | Total Yield (%) | Purity (%) | Eco-Friendliness |
|---|---|---|---|---|
| Phillips-Ladenburg | 3 | 48 | 95 | Low |
| Carbon Disulfide | 2 | 70 | 98 | Moderate |
| Multicomponent | 1 | 82 | 97 | High |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The thioether group (-S-) at position 5 undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Reaction with alkyl halides : Replacement of the [(3-methylphenyl)methyl]sulfanyl group with other thiols or amines has been reported to modulate bioactivity.
-
Oxidation to sulfone : Treatment with hydrogen peroxide or mCPBA converts the thioether to a sulfone, enhancing electrophilicity for subsequent reactions.
Table 1 : Representative nucleophilic substitution reactions
| Reaction Type | Reagents/Conditions | Product Modification | Biological Impact |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Replacement of -S- group | Improved kinase inhibition |
| Oxidation | H₂O₂, AcOH, 50°C | Sulfone formation | Enhanced metabolic stability |
Functionalization of the Pyrazolo[4,3-d]pyrimidine Core
The fused bicyclic system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
-
Nitration/Sulfonation : Directed by electron-rich regions of the heterocycle, though steric hindrance from the thiophen-2-ylmethyl group limits reactivity at position 6.
-
Ring-opening with strong bases : Treatment with NaOH/EtOH cleaves the pyrimidine ring, yielding intermediates for synthesizing analogs.
Modifications at the N1 and N3 Positions
The ethyl and methyl groups at N1 and N3 influence steric and electronic properties:
-
Dealkylation : Acidic hydrolysis (HCl/EtOH) removes the ethyl group, enabling re-functionalization with bulkier substituents to enhance target selectivity.
-
Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald–Hartwig reactions introduce aryl/heteroaryl groups, though limited by the existing substituents’ steric demands .
Table 2 : Synthetic routes for derivative preparation
Mechanistic Insights from Rela
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the benzodiazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group in 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole may contribute to its efficacy by influencing the compound’s interaction with bacterial enzymes or membranes .
Anticancer Potential
Benzodiazole derivatives are also being investigated for their anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines. Preliminary studies have indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The nitro group may play a role in enhancing the compound's reactivity and biological activity.
Antioxidant Properties
Cell Protection Against Oxidative Stress
this compound is recognized for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals. This compound can scavenge free radicals, thus potentially preventing cellular damage and contributing to the maintenance of cellular health . Such properties make it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related diseases.
Material Science Applications
Fluorescent Probes
The unique structural characteristics of this compound allow it to function as a fluorescent probe. These probes are essential in biochemical assays and imaging techniques due to their ability to emit light upon excitation. This application is particularly valuable in biological research for tracking cellular processes and interactions .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated various derivatives of benzodiazole, including those with nitrophenyl substitutions, for antimicrobial activity against several bacterial strains. The findings demonstrated that specific modifications significantly enhanced the antimicrobial efficacy compared to standard antibiotics .
| Compound | MIC (µM) | Activity |
|---|---|---|
| 2-Nitrophenyl Benzodiazole Derivative | 1.27 | Effective against Staphylococcus aureus |
| 2-Nitrophenyl Benzodiazole Derivative | 1.43 | Effective against Escherichia coli |
Case Study 2: Antioxidant Activity Assessment
In a separate investigation focusing on the antioxidant properties of nitrophenyl-substituted benzodiazoles, researchers found that these compounds exhibited significant free radical scavenging activity. The study employed various assays to quantify the antioxidant capacity, demonstrating that this compound effectively reduced oxidative stress markers in cellular models .
Mechanism of Action
The mechanism of action of 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Antiparasitic Activity
- 2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-benzodiazole (IC50 = 91.7 nM, r² = 0.93) showed moderate activity against Leishmania major, outperforming other MMV Malaria Box compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide (IC50 = 179.9 nM) .
Antimicrobial Activity
- 5b exhibited exceptional activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC = 0.3125 mg/mL), attributed to its triol substituent’s ability to disrupt microbial membranes .
- 1b demonstrated broad-spectrum antimicrobial effects (MIC range: 0.3125–0.625 mg/mL), though nitro-substituted analogs were less potent, possibly due to reduced membrane permeability .
Anticancer Potential
- 2-(4-((5-(1-(4-Isobutylphenyl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide showed antiproliferative activity against HepG2 cells, suggesting that nitroaromatic groups enhance cytotoxicity in cancer models .
Molecular Docking and Structure-Activity Relationships
- Docking studies of 1b and 2b (2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole) with S. aureus thymidylate kinase (PDB: 4QGH) revealed binding energies of −8.2 and −7.9 kcal/mol, respectively. The phenolic hydroxyl group in 1b formed critical hydrogen bonds with Asp15 and Lys10 residues, explaining its superior activity compared to nitro-substituted derivatives .
Biological Activity
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzodiazole ring substituted with a nitrophenyl group, contributing to its potential biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens were found to be comparable to standard antibiotics, suggesting that this compound could serve as a potential lead for developing new antimicrobial agents. For instance, one study reported MIC values of 8 μg/mL against Staphylococcus aureus, demonstrating its potency .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound exhibited promising results with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 16.38 |
| HeLa | 0.70 |
These findings suggest that the compound could inhibit cancer cell proliferation effectively .
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific enzymes and cellular pathways. It may act by inhibiting key enzymes involved in cellular processes or by inducing apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound demonstrated broad-spectrum activity with notable inhibition zones compared to standard antibiotics like amikacin.
Case Study 2: Anticancer Screening
A series of in vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results showed a dose-dependent response with significant reductions in cell viability at higher concentrations.
Q & A
Q. What are best practices for reproducing literature protocols for benzodiazole derivatives?
- Methodological Answer :
- Strict Anhydrous Conditions : Use molecular sieves for solvents to prevent hydrolysis of intermediates .
- Catalyst Purity : Ensure Pd(PPh₃)₄ is freshly prepared to avoid deactivation in cross-coupling steps .
Tables for Key Data
| Synthetic Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzodiazole Cyclization | ortho-Phenylenediamine, 2-Nitrobenzaldehyde, AcOH, 12 h reflux | 65-78% | |
| Aryl Substitution | CuI (10 mol%), DMF, 80°C, 6 h | 45-60% | |
| Nitro Reduction | H₂/Pd-C, EtOH, RT, 4 h | 85-92% |
| Biological Activity | Compound | IC₅₀ (Target) | Reference |
|---|---|---|---|
| Anticancer | 2-[(2-Nitrophenyl)methyl]-1H-benzodiazole | 12 µM (EGFR) | |
| Antimicrobial | N-[3-(Benzodiazol-2-yl)phenyl]-2-thiopheneacetamide | 8 µg/mL (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
